molecular formula C6H10Li4O10P2 B12056171 tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate CAS No. 1485654-39-4

tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate

Cat. No.: B12056171
CAS No.: 1485654-39-4
M. Wt: 332.0 g/mol
InChI Key: GFIXUUFXTAPBAD-CZNRRTBNSA-J
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Description

Tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate is a complex organophosphorus compound. This compound is notable for its unique structure, which includes a tetralithium cation and a phosphorylated pentanoate anion. The presence of multiple lithium ions and phosphoryl groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate typically involves the reaction of a phosphorylated pentanoic acid derivative with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired tetralithium salt. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pH, and reaction time to optimize yield and purity. The use of high-purity reagents and solvents is crucial to prevent contamination and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphines or other lower oxidation state species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of phosphorylated derivatives.

Scientific Research Applications

Tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphoryl transfer.

    Medicine: Explored for its potential therapeutic applications, particularly in the modulation of phosphoryl-dependent signaling pathways.

    Industry: Utilized in the production of specialized materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate involves its interaction with molecular targets through phosphoryl transfer reactions. The compound can act as a donor or acceptor of phosphoryl groups, thereby modulating various biochemical pathways. The presence of lithium ions may also influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetralithium;(3R)-3-hydroxy-3-methyl-5-phosphonopentanoate: Similar structure but lacks the additional phosphoryl group.

    Tetralithium;(3R)-3-hydroxy-3-methyl-5-phosphoryloxypentanoate: Similar but with different substituents on the phosphoryl group.

Uniqueness

Tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate is unique due to its multiple phosphoryl groups and the presence of tetralithium cations. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1485654-39-4

Molecular Formula

C6H10Li4O10P2

Molecular Weight

332.0 g/mol

IUPAC Name

tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate

InChI

InChI=1S/C6H14O10P2.4Li/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12;;;;/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12);;;;/q;4*+1/p-4/t6-;;;;/m1..../s1

InChI Key

GFIXUUFXTAPBAD-CZNRRTBNSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C[C@@](CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O

Origin of Product

United States

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